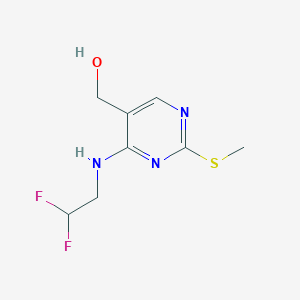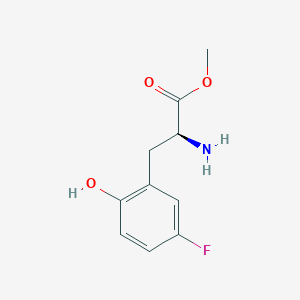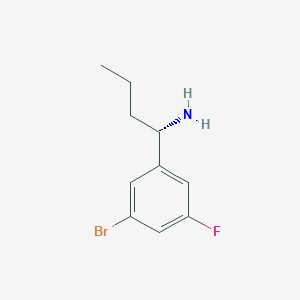
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-dicarbonyl compounds with amidines.
Introduction of the difluoroethyl group: This step might involve nucleophilic substitution reactions using difluoroethylamine.
Attachment of the methylthio group: This can be done through thiolation reactions using methylthiolating agents.
Addition of the methanol group: This step might involve hydroxymethylation reactions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or hydroxyl groups.
Reduction: Reduction reactions might target the pyrimidine ring or the difluoroethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used but might include oxidized or reduced derivatives, substituted pyrimidines, and various functionalized analogs.
Applications De Recherche Scientifique
Chemistry: : The compound might be used as an intermediate in the synthesis of more complex molecules or as a reagent in organic synthesis. Biology : It could be studied for its potential biological activity, including interactions with enzymes or receptors. Medicine : The compound might be investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties. Industry : It could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Similar Compounds
(4-Amino-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure but lacks the difluoroethyl group.
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-yl)acetic acid: Similar structure but with an acetic acid group.
Uniqueness: : The presence of the difluoroethyl group and the specific combination of functional groups in (4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol might confer unique chemical and biological properties, such as increased stability, specific reactivity, or enhanced biological activity.
Propriétés
Formule moléculaire |
C8H11F2N3OS |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
[4-(2,2-difluoroethylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |
InChI |
InChI=1S/C8H11F2N3OS/c1-15-8-12-2-5(4-14)7(13-8)11-3-6(9)10/h2,6,14H,3-4H2,1H3,(H,11,12,13) |
Clé InChI |
RNDZLAXNWOWFBQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)NCC(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)



![1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13052169.png)



![tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13052190.png)



